Benzyl[3-(methylsulfanyl)propyl]amine
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Overview
Description
Benzyl[3-(methylsulfanyl)propyl]amine is an organic compound with the molecular formula C11H17NS. It is characterized by the presence of a benzyl group attached to a 3-(methylsulfanyl)propylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[3-(methylsulfanyl)propyl]amine can be achieved through several methods. One common approach involves the Gabriel synthesis, which uses phthalimide as a protected amine. The phthalimide is deprotonated with a strong base such as potassium hydride (KH), followed by an alkylation reaction with an appropriate alkyl halide. The final step involves the liberation of the amine using hydrazine (NH2NH2) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: Benzyl[3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or propylamine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Benzyl[3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl[3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
3-(Methylsulfanyl)propylamine: Lacks the benzyl group but retains the propylamine moiety with a methylsulfanyl substituent.
Phenethylamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: Benzyl[3-(methylsulfanyl)propyl]amine is unique due to the presence of both a benzyl group and a 3-(methylsulfanyl)propylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Benzyl[3-(methylsulfanyl)propyl]amine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzyl group attached to a propylamine chain with a methylthio substituent. This structural configuration is crucial for its interaction with biological targets.
1. Anti-Inflammatory Activity
Recent studies have shown that derivatives of benzyl amines exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | 50.0 | 0.5 | 100 |
Celecoxib | 26.5 | 0.092 | 288 |
The selectivity index indicates that this compound has a high selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .
2. Anticancer Activity
This compound and its derivatives have demonstrated antiproliferative effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the proliferation of HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
Cell Line | Compound | IC50 (µM) |
---|---|---|
HepG2 | This compound | 8.5 |
MCF-7 | This compound | 10.2 |
HCT116 | This compound | 12.4 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 4.0 |
Enterococcus faecalis | 8.0 |
Mycobacterium tuberculosis | 16.0 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to mice subjected to an inflammatory model induced by carrageenan. The compound significantly reduced paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
A series of in vitro assays were conducted on MCF-7 cells treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may induce programmed cell death in cancer cells.
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-benzyl-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C11H17NS/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
NWORNTICAQHLNM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
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